An In-depth Technical Guide to 2-Di-1-ASP (DASPI): A Dual-Function Fluorescent Probe for Mitochondria and G-Quadruplex DNA
An In-depth Technical Guide to 2-Di-1-ASP (DASPI): A Dual-Function Fluorescent Probe for Mitochondria and G-Quadruplex DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Di-1-ASP (also known as DASPI), a versatile styryl dye with significant applications in cellular biology and drug discovery. Its utility stems from its dual capacity to act as a potentiometric probe for mitochondria and a fluorescent ligand for G-quadruplex (G4) DNA structures. This document details its core properties, experimental applications, and the underlying biological pathways it helps to elucidate.
Core Properties of 2-Di-1-ASP (DASPI)
2-Di-1-ASP, with the formal name 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide, is a cationic, mono-styryl dye. Its defining characteristic is a significant increase in fluorescence quantum yield upon binding to its biological targets. This property makes it a sensitive probe for imaging and quantification in complex biological systems.
Physicochemical and Spectroscopic Data
The key quantitative parameters of 2-Di-1-ASP are summarized in the table below. These values are crucial for designing and interpreting experiments involving this probe.
| Property | Value | Citation(s) |
| Chemical Formula | C₁₆H₁₉IN₂ | [1][2] |
| Molecular Weight | 366.24 g/mol | [1][2] |
| CAS Number | 2156-29-8 | [3] |
| Appearance | Solid | [3] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [3] |
| Excitation Maximum (λex) | ~474 nm | [3] |
| Emission Maximum (λem) | ~605 nm | [3] |
| Fluorescence Quantum Yield (Φf) | Highly solvent-dependent; low in polar solvents (e.g., water), increases significantly upon binding to mitochondria or G4-DNA. A precise value in a bound state is not readily available in the literature, but it is known to decrease rapidly with increasing solvent polarity. | [4][5] |
| Molar Extinction Coefficient (ε) | Not explicitly reported for 2-Di-1-ASP. For the similar compound 4-Di-2-ASP, a value of 47,000 cm⁻¹M⁻¹ in methanol (B129727) has been reported. | [6] |
Experimental Applications and Protocols
2-Di-1-ASP's dual functionality allows for its application in two major areas of cellular research: the assessment of mitochondrial function and the detection of G-quadruplex DNA.
Mitochondrial Staining and Membrane Potential Assessment
The cationic nature of 2-Di-1-ASP leads to its accumulation in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[7] This accumulation results in a significant increase in fluorescence, making it a valuable tool for visualizing mitochondrial morphology and assessing their functional state.[7]
The following diagram illustrates the general workflow for staining mitochondria in live cells with 2-Di-1-ASP.
Materials:
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2-Di-1-ASP (DASPI)
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Dimethyl sulfoxide (B87167) (DMSO), anhydrous
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Cell culture medium appropriate for the cell line
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Phosphate-buffered saline (PBS) or other balanced salt solution
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Adherent cells cultured on glass-bottom dishes or coverslips
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Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)
Procedure:
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Stock Solution Preparation:
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Prepare a 1-10 mM stock solution of 2-Di-1-ASP in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
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Culture adherent cells on glass-bottom dishes or coverslips to the desired confluency (typically 50-80%).
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-
Staining:
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On the day of the experiment, thaw the 2-Di-1-ASP stock solution.
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Prepare a working staining solution by diluting the stock solution to a final concentration of 1-10 µM in pre-warmed (37°C) cell culture medium. The optimal concentration should be determined empirically for each cell line.
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Remove the culture medium from the cells and wash once with pre-warmed PBS.
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Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
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Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS to reduce background fluorescence.
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-
Imaging:
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Image the cells immediately using a fluorescence microscope.
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Use an excitation wavelength of approximately 474 nm and collect the emission at around 605 nm.
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Acquire images using appropriate settings to minimize phototoxicity and photobleaching.
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Troubleshooting:
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High Background: Insufficient washing, or dye concentration is too high. Increase the number of washes or decrease the dye concentration.
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Weak Signal: Dye concentration is too low, incubation time is too short, or mitochondrial membrane potential is compromised. Increase dye concentration or incubation time. Use a positive control (e.g., healthy, actively respiring cells) to ensure the dye is working.
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Phototoxicity: Observe for signs of cell stress (e.g., blebbing, rounding). Reduce illumination intensity, exposure time, and the frequency of image acquisition.[8]
G-Quadruplex DNA Detection
2-Di-1-ASP exhibits a significant fluorescence enhancement upon binding to G-quadruplex DNA structures.[1] This property makes it a useful tool for detecting the formation of G4 DNA in vitro and potentially in cells. G4 DNA structures are implicated in the regulation of gene expression, including that of oncogenes like c-myc.[9][10][11][12][13]
The following diagram outlines the steps for detecting G4-DNA formation using 2-Di-1-ASP in a cell-free system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G-quadruplex DNA structure is a positive regulator of MYC transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-quadruplex DNA structure is a positive regulator of MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
